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molecular formula C12H14O4 B1337276 Methyl 3-allyl-4-hydroxy-5-methoxybenzoate CAS No. 647854-53-3

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Cat. No. B1337276
M. Wt: 222.24 g/mol
InChI Key: PAOAHRWQQSHYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

3-Allyl-4-hydroxy-5-methoxybenzoic acid was prepared from 3-allyl-4-hydroxy-5-methoxybenzoic acid methyl ester (Example 1, Step 2) using Method E. In this method LiOH was replaced with NaOH and the reaction was conducted at room temperature for 18 h. The product was extracted with ether. The crude product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([CH2:13][CH:14]=[CH2:15])[CH:5]=1.[Li+].[OH-].[OH-].[Na+]>>[CH2:13]([C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH3:11])[C:7]=1[OH:12])[C:3]([OH:16])=[O:2])[CH:14]=[CH2:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)O)CC=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C=C)C=1C=C(C(=O)O)C=C(C1O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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